Methylpyrrolidinium bromide

Description

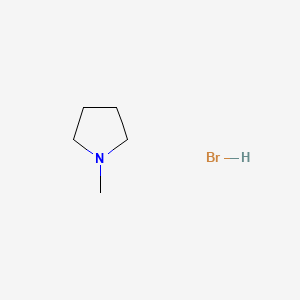

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

51368-35-5 |

|---|---|

Molecular Formula |

C5H12BrN |

Molecular Weight |

166.06 g/mol |

IUPAC Name |

1-methylpyrrolidine;hydrobromide |

InChI |

InChI=1S/C5H11N.BrH/c1-6-4-2-3-5-6;/h2-5H2,1H3;1H |

InChI Key |

XXZFCJVFXKCILB-UHFFFAOYSA-N |

SMILES |

CN1CCCC1.Br |

Canonical SMILES |

CN1CCCC1.Br |

Other CAS No. |

51368-35-5 |

Related CAS |

120-94-5 (Parent) |

Synonyms |

1-methylpyrrolidine methylpyrrolidinium bromide N-methylpyrrolidine N-methylpyrrolidine hydrobromide N-methylpyrrolidine hydrochloride |

Origin of Product |

United States |

Methylpyrrolidinium Bromide: a Paradigm in Modern Chemical Research

Contextualization within Quaternary Ammonium (B1175870) Salt Chemistry

Methylpyrrolidinium bromide belongs to the broader category of quaternary ammonium salts. These compounds feature a positively charged cation composed of a central nitrogen atom covalently bonded to four organic groups, and a counterbalancing anion. The synthesis of this compound derivatives typically involves the quaternization of N-methylpyrrolidine with an appropriate alkyl halide. For instance, 1-ethyl-1-methylpyrrolidinium (B14711122) bromide can be prepared by reacting N-methylpyrrolidine with bromoethane. chemicalbook.comchembk.com Similarly, the synthesis of 1-butyl-1-methylpyrrolidinium (B1250683) bromide is achieved through the reaction of N-methylpyrrolidine with 1-bromobutane (B133212). nih.gov

The defining characteristic of these salts is the permanent positive charge on the nitrogen atom, which imparts them with unique physicochemical properties. This charge is not dependent on the pH of the environment, making them stable across a wide range of conditions. The properties of these salts, such as their solubility, melting point, and thermal stability, can be finely tuned by modifying the alkyl groups attached to the nitrogen atom or by changing the associated anion. This tunability is a cornerstone of their utility in various research and industrial applications.

Role and Significance within the Domain of Ionic Liquids

A significant portion of the research interest in this compound derivatives stems from their classification as ionic liquids (ILs). Ionic liquids are salts with melting points below 100°C, and many, including certain this compound derivatives, are liquid at or near room temperature. dntb.gov.ua This low melting point is a result of the cation's asymmetry and the diffuse charge distribution, which hinder the formation of a stable crystal lattice.

The properties of this compound-based ionic liquids, such as their negligible vapor pressure, good thermal stability, and high ionic conductivity, make them attractive alternatives to traditional volatile organic solvents. nih.gov These characteristics are advantageous in various applications, including as solvents for chemical reactions, electrolytes in electrochemical devices, and as agents for material synthesis. chemicalbook.com For example, 1-ethyl-1-methylpyrrolidinium bromide has been explored as a bromine-sequestering agent in zinc/bromine redox flow batteries and as a co-catalyst in the cycloaddition of CO2 with epoxides. chemicalbook.comchemicalbook.com

Structural Variations and Their Implications for Research Focus

The ability to modify the structure of the methylpyrrolidinium cation allows for the tailoring of its properties for specific applications. Research has focused on various N-alkyl-N-methylpyrrolidinium bromides, with the alkyl chain length playing a crucial role in determining their behavior.

1-Ethyl-1-methylpyrrolidinium bromide and 1-Butyl-1-methylpyrrolidinium bromide are among the most studied derivatives. The shorter alkyl chains generally result in lower melting points and viscosities compared to their longer-chain counterparts. These compounds are often investigated for their electrochemical properties and as solvents. chemicalbook.comresearchgate.net

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1-Ethyl-1-methylpyrrolidinium bromide | C7H16BrN | 194.11 nih.gov | 106 chembk.com |

| 1-Butyl-1-methylpyrrolidinium bromide | C9H20BrN | 222.17 nih.govsigmaaldrich.com | Not available |

N-Hexadecyl-1-methylpyrrolidinium bromide and 1-Octyl-1-methylpyrrolidinium bromide feature longer alkyl chains, which imparts them with surfactant-like properties. These long-chain derivatives can self-assemble in solution to form aggregates like micelles. nih.govplos.orgscispace.com Research on these compounds often focuses on their aggregation behavior and their potential use in applications such as drug delivery and materials templating. nih.govplos.orgscispace.com For instance, N-hexadecyl-N-methylpyrrolidinium bromide has been shown to form worm-like micelles in the presence of sodium laurate. nih.govplos.org

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Hexyl-1-methylpyrrolidinium bromide | C11H24BrN | 250.22 nih.gov |

| N-Hexadecyl-N-methylpyrrolidinium bromide | C21H44BrN | Not available |

| 1-Octyl-1-methylpyrrolidinium bromide | Not available | Not available |

Dicationic derivatives represent another significant area of research. These molecules contain two pyrrolidinium (B1226570) cations connected by a linker chain. nih.goviastate.edu This structural modification can lead to enhanced thermal stability and other unique physicochemical properties compared to their monocationic counterparts. nih.govdntb.gov.ua The nature of the linker chain, in terms of its length and flexibility, can be varied to fine-tune the properties of the resulting dicationic ionic liquid. nih.gov For example, a study comparing 1-butyl-1-methylpyrrolidinium bromide with 1,4-bis(1-methylpyrrolidinium-1-yl)butane dibromide found that the dicationic ionic liquid had a lower thermal stability. nih.gov However, other research suggests that dicationic ionic liquids can exhibit superior thermal stability. dntb.gov.ua

Synthetic Methodologies and Advanced Purification Strategies for Pyrrolidinium Bromide Compounds

Alkylation Pathways for Monocationic Methylpyrrolidinium Bromides

The primary method for synthesizing monocationic N-methyl-N-alkylpyrrolidinium bromides is through the quaternization of N-methylpyrrolidine. This reaction, a type of Menshutkin reaction, involves the alkylation of the tertiary amine, N-methylpyrrolidine, with an appropriate bromoalkane. nih.govresearchgate.net

A common example is the synthesis of 1-butyl-1-methylpyrrolidinium (B1250683) bromide ([C4MPyr][Br]). In a typical procedure, an equimolar amount of 1-bromobutane (B133212) is added slowly to N-methylpyrrolidine. nih.govresearchgate.net The reaction is often conducted without a solvent, and the mixture is stirred to ensure homogeneity. The reaction is exothermic, and for larger scale syntheses, cooling may be necessary to control the temperature. scribd.com The resulting product is typically a white solid. researchgate.net

The general reaction scheme is as follows: N-methylpyrrolidine + n-bromoalkane → N-methyl-N-n-alkylpyrrolidinium bromide

The reaction conditions can be adapted for different alkyl chains. For instance, the synthesis can be performed in a solvent like acetonitrile (B52724), particularly when dealing with reactants that are solid at room temperature. google.com

Table 1: Synthesis of Monocationic Methylpyrrolidinium Bromides

| Product | Reactant 1 | Reactant 2 | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1-butyl-1-methylpyrrolidinium bromide | N-methylpyrrolidine | 1-bromobutane | Equimolar amounts, slow addition, stirring | Not specified | nih.gov |

| N-methyl-N-isooctyl pyrrolidinium (B1226570) bromide | 1-methylpyrrolidine | 2-ethylhexylbromide | Acetonitrile solvent, heated to 100 °C | 96% | google.comgoogle.com |

Synthesis Protocols for Dicationic Pyrrolidinium Bromide Architectures

Dicationic pyrrolidinium bromides feature two pyrrolidinium cations connected by a linker chain. Their synthesis typically involves the reaction of N-methylpyrrolidine with a dibromoalkane. mdpi.comnih.gov This process results in the formation of a molecule with two quaternary ammonium (B1175870) centers.

For example, the synthesis of 1,4-bis(1-methylpyrrolidinium-1-yl)butane dibromide involves reacting N-methylpyrrolidine with 1,4-dibromobutane. nih.gov Similarly, compounds like 1,1′-(propane-1,3-diyl)bis(1-methylpyrrolidinium) bromide and 1,1′-(octane-1,8-diyl)bis(1-methylpyrrolidinium) bromide are synthesized by reacting N-methylpyrrolidine with 1,3-dibromopropane (B121459) and 1,8-dibromooctane, respectively. mdpi.comnih.gov These reactions are often carried out in a solvent such as acetonitrile at elevated temperatures (e.g., 80 °C) for an extended period (e.g., 48 hours) to ensure complete reaction. nih.gov The resulting dicationic salts typically precipitate as white solids and can be obtained in high yields. mdpi.comnih.gov

The general reaction scheme is: 2 N-methylpyrrolidine + dibromoalkane → [Linker bis(N-methylpyrrolidinium)] dibromide

Table 2: Synthesis of Dicationic Pyrrolidinium Bromides

| Product | Reactant 1 | Reactant 2 | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1,1′-(propane-1,3-diyl)bis(1-methylpyrrolidinium) bromide | N-methylpyrrolidine | 1,3-dibromopropane | Acetonitrile, 80 °C, 48 h | 97% | mdpi.com |

| 1,1′-(octane-1,8-diyl)bis(1-methylpyrrolidinium) bromide | N-methylpyrrolidine | 1,8-dibromooctane | Acetonitrile, 80 °C, 48 h | 99% | mdpi.com |

Large-Scale Synthesis Considerations and Optimization

Scaling up the synthesis of pyrrolidinium bromides from laboratory to industrial production requires careful consideration of several factors to ensure efficiency, safety, and product quality. rsc.orgscilit.com For the alkylation step, which is often strongly exothermic, ineffective batch procedures can limit large-scale manufacturing. scribd.comrsc.org

One advanced approach for large-scale production is the use of continuously operating micro-reactor systems. rsc.org These systems can provide better thermal control of exothermic reactions, allowing for higher reaction temperatures and consequently faster reaction rates, even in solvent-free conditions. rsc.org This can lead to a significant increase in the space-time-yield compared to conventional batch processes. rsc.org

Another key consideration is the purity of the starting materials. Using purified precursors is crucial for obtaining high-quality ionic liquids. researchgate.netrsc.org For large-scale synthesis, it is often more efficient to produce the cation precursors in-house to have better control over the entire process. researchgate.net

Alternative, greener industrial production methods are also being developed, such as the Carbonate Based Ionic Liquid Synthesis (CBILS®) process. proionic.comarkema.com This method uses carbonic acid esters as quaternizing reagents, resulting in a halide-free and waste-free production route with high atom economy. proionic.comarkema.com This process is easily scalable to a multi-ton level and can be adapted for both batch and continuous-flow production. proionic.com

Post-Synthetic Purification Techniques for High-Purity Research Applications

Achieving high purity is essential for many research applications of pyrrolidinium bromides. researchgate.net Several post-synthetic purification techniques can be employed to remove impurities such as unreacted starting materials, by-products, and residual solvents.

Recrystallization: This is a common and effective method for purifying solid pyrrolidinium bromides. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. For example, 1,1-dimethyl-3-hydroxypyrrolidinium bromide can be purified to 99.8% purity by two recrystallization cycles using an acetone/water mixture.

Washing: After synthesis, washing the solid product with a solvent in which the desired compound is insoluble but the impurities are soluble is a simple and effective purification step. Diethyl ether is a common solvent used for washing pyrrolidinium bromide salts to remove unreacted precursors. nih.gov The remaining washing solvent is then removed under vacuum. nih.gov

Treatment with Activated Carbon (Decolorizing Charcoal): Colored impurities can often be removed by treating a solution of the pyrrolidinium bromide with activated carbon. scribd.comresearchgate.net The mixture is typically heated and then filtered to remove the charcoal and the adsorbed impurities. researchgate.net This step is often repeated if any color remains in the solution. researchgate.net

Liquid-Liquid Extraction: This technique is particularly useful for removing halide impurities. rsc.orggoogle.com The crude ionic liquid is dissolved in water and extracted with an organic solvent like dichloromethane. rsc.org This process can be repeated until the aqueous phase tests negative for bromide ions. rsc.org

Melt Crystallization: For some ionic liquids, melt crystallization techniques such as zone melting and static or dynamic layer crystallization can be used to achieve ultra-high purity (>99.9%). researchgate.netscispace.com This method relies on the principle that the crystalline state formed upon controlled cooling of a melt is generally purer than the liquid feed. researchgate.netscispace.com

Ion Exchange Chromatography: To remove residual metal and halide impurities, an ion exchange column can be utilized. acs.org This method is part of an optimized synthesis route that can produce high-purity ionic liquids. acs.org

The choice of purification method depends on the nature of the impurities and the desired purity level of the final product. For high-purity research applications, a combination of these techniques is often necessary.

Fundamental Studies of Physicochemical Dynamics and Interfacial Phenomena in Methylpyrrolidinium Bromide Systems

Investigations into Ion-Solvent Interactions within Protic Solvent Systems

The interactions between ions and solvents are fundamental to understanding the behavior of electrolytes in solution. In protic solvents like methanol, ionic liquids (ILs) such as 1-butyl-1-methylpyrrolidinium (B1250683) bromide ([BMPyrr][Br]) engage in a variety of interactions, including ion-dipole, dipole-dipole, hydrogen bonding, and van der Waals forces. ijacskros.com Studies utilizing electrolytic conductivity, density, and viscosity measurements provide insight into these complex solvation consequences. ijacskros.com

By analyzing these properties at different temperatures, key parameters can be determined. The Fuoss conductance equation is used to calculate the limiting molar conductivities (Λ₀), association constants (Kₐ), and the closest approach distance of ions (R). ijacskros.com Ion-solvent interactions are further elucidated through apparent molar volumes (φᵥ) and viscosity B-coefficients derived from the Masson and Jones-Dole equations, respectively. ijacskros.com

In a study of [BMPyrr][Br] in methanol, it was observed that the limiting molar conductance increases with temperature, suggesting greater ion mobility. ijacskros.com Conversely, the association constant (Kₐ), which indicates the extent of ion-pair formation, decreases as temperature rises. ijacskros.com This implies that higher temperatures favor the dissociation of ion pairs. These findings are interpreted in the context of ion-dipole interactions and structural aspects of the solution. ijacskros.com

Table 1: Limiting Molar Conductance and Association Data for [BMPyrr][Br] in Methanol ijacskros.com

| Temperature (K) | Limiting Molar Conductance (Λ₀) (S·cm²·mol⁻¹) | Association Constant (Kₐ) (dm³·mol⁻¹) | Co-sphere Diameter (R) (Å) |

|---|---|---|---|

| 293.15 | 95.65 (±0.12) | 113.63 (±1.5) | 5.21 |

| 303.15 | 109.80 (±0.15) | 99.27 (±1.6) | 5.15 |

| 313.15 | 124.71 (±0.18) | 87.41 (±1.8) | 5.09 |

Exploration of Solvation Dynamics in Room-Temperature Methylpyrrolidinium Bromide Ionic Liquids

The solvation dynamics of room-temperature ionic liquids (RTILs) are complex and have been a subject of significant investigation. aip.orgnih.gov Molecular dynamics simulations are a powerful tool for modeling the time-resolved fluorescence response of probe molecules, such as coumarin 153, within these solvents to understand the dynamics. aip.orgaip.org Such studies on 1-butyl-1-methylpyrrolidinium bromide (P14Br) reveal that the solvent's response to photoexcitation of the dye is dominated by the collective motion of ions. aip.orgnih.gov

While the qualitative features of this collective behavior are similar across different ionic liquids, specific phenomena like electrostatic screening can operate differently depending on the constituent ions. aip.orgnih.gov The response in RTILs typically shows relaxation on multiple timescales, with a significant portion (30-50%) occurring within the first 5 picoseconds, followed by slower components that can extend to the nanosecond range. aip.org

Micellization and Self-Assembly Behavior of Long-Chain N-Alkyl-N-Methylpyrrolidinium Bromides

Long-chain N-Alkyl-N-Methylpyrrolidinium bromides (CₙMPB) are surface-active ionic liquids that can form micelles and other self-assembled structures in aqueous solutions. rsc.orgbohrium.com The aggregation behavior of these compounds, where 'n' represents the number of carbons in the alkyl chain (e.g., 12, 14, 16), has been investigated using techniques such as surface tension measurements, electrical conductivity, and static luminescence quenching. rsc.org

These studies allow for the determination of the critical micelle concentration (cmc), which is the concentration at which micelles begin to form. rsc.org The cmc is influenced by the length of the hydrophobic alkyl chain and the temperature. rsc.org From surface tension data, other interfacial properties can be calculated, including the effectiveness of surface tension reduction (Πcmc), the maximum surface excess concentration (Γₘₐₓ), and the minimum area (Aₘᵢₙ) occupied by each surfactant molecule at the air/water interface. rsc.org

Thermodynamic parameters of micellization, such as the standard Gibbs free energy (ΔG⁰ₘ), enthalpy (ΔH⁰ₘ), and entropy (ΔS⁰ₘ), can be evaluated from conductivity measurements across a range of temperatures. rsc.org For CₙMPB, these parameters indicate that micelle formation is primarily entropy-driven at lower temperatures and becomes enthalpy-driven at higher temperatures. rsc.org Furthermore, the micelle aggregation number (Nₐgg), which is the average number of surfactant molecules in a micelle, increases with the length of the hydrophobic chain. rsc.org These N-Alkyl-N-Methylpyrrolidinium bromide salts have also been used as templates for synthesizing ordered, mesoporous silica films, demonstrating a practical application of their self-assembly properties. rsc.org

Table 2: Micellar Properties of CₙMPB in Aqueous Solution at 25 °C rsc.org

| Compound | CMC (mmol·L⁻¹) | Γₘₐₓ (10⁻¹⁰ mol·cm⁻²) | Aₘᵢₙ (Ų/molecule) | Nₐgg |

|---|---|---|---|---|

| C₁₂MPB | 15.4 | 3.15 | 52.7 | 49 |

| C₁₄MPB | 4.12 | 3.18 | 52.2 | 55 |

| C₁₆MPB | 1.05 | 3.21 | 51.7 | 59 |

Analysis of Molecular Interactions in Ternary Aqueous Solutions with Biomolecules

The interaction between ionic liquids and biomolecules like proteins is a critical area of research for applications in biocatalysis and bioprocessing. nih.gov A multi-technique approach, including circular dichroism (CD), UV-visible (UV/Vis), and nuclear magnetic resonance (NMR) spectroscopies, can be used to probe these interactions and their effects on protein structure and stability. nih.gov

Studies on a model protein, Green Fluorescent Protein (GFP), in aqueous solutions containing pyrrolidinium (B1226570) salts have provided detailed insights. nih.gov CD spectroscopy on solutions with 1-butyl-1-methylpyrrolidinium ([bmpyrr]) salts showed that the protein's predominantly β-sheet secondary structure was not significantly impacted. nih.gov Similarly, UV/Vis spectroscopy indicated that the tertiary structure around the GFP chromophore remained largely intact, as the maximum absorbance wavelength was unchanged. nih.gov

Applications in Advanced Materials Development Utilizing Methylpyrrolidinium Bromide

Incorporation into Polymer and Nanomaterial Architectures

The integration of methylpyrrolidinium bromide derivatives into polymer and nanomaterial frameworks is a key area of research. These compounds can act as monomers, functional groups, or templates to create materials with enhanced properties.

In polymer science, pyrrolidinium-based cations are incorporated into polymer backbones or as side chains to create anion-exchange membranes (AEMs). mdpi.comacs.org These membranes are crucial for technologies like water electrolysis. For instance, cycloaliphatic quaternary ammonium (B1175870) functionalized poly(oxindole biphenyl) based AEMs have been developed where pyrrolidinium (B1226570) cations are attached to the polymer backbone via a flexible alkyl spacer. mdpi.com This architectural design aims to improve both ionic conductivity and alkaline stability. mdpi.com Research has shown that the thermal decomposition of the pyrrolidinium cationic groups in such AEMs typically occurs between 245 °C and 370 °C, indicating sufficient thermal stability for applications that operate below 100 °C. mdpi.com

Gel polymer electrolytes (GPEs) represent another significant application. GPEs containing N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl) imide, which uses N-butyl-N-methylpyrrolidinium bromide as a precursor, are prepared for use in lithium-ion batteries. researchgate.net The addition of the ionic liquid to the polymer matrix enhances the mobility of free ions. researchgate.net Studies on PVdF-HFP (poly(vinylidene fluoride-co-hexafluoropropylene)) based GPEs have shown that ionic conductivity increases with the concentration of the ionic liquid, reaching values around 4.0 × 10⁻⁴ S cm⁻¹ with the addition of 50 wt.% of the pyrrolidinium-based ionic liquid. researchgate.net

In the realm of nanomaterials, derivatives like N-dodecyl-N-methylpyrrolidinium bromide have been used in the synthesis of copper oxide (CuO) nanosheets. acs.orgcolab.ws The process involves the formation of vesicles by the ionic liquid which then serve as templates for the growth of the nanomaterial, resulting in specific architectures like leaflike nanosheets. acs.orgcolab.ws Similarly, other long-chain N-alkyl-N-methylpyrrolidinium bromides (CnMPBr) have been shown to form various self-assemblies, including worm-like micelles, which can be controlled by factors like temperature and the concentration of other surfactants. plos.orgplos.org These organized structures are crucial for templated synthesis of nanomaterials.

| Property | Value/Observation |

|---|---|

| Cationic Group | 1-(5-bromopentyl)-1-methylpyrrolidinium bromide |

| Polymer Backbone | Poly(oxindole biphenyl) |

| Cationic Group Decomposition Temperature | 245 °C - 370 °C |

| Polymeric Backbone Degradation Temperature | 380 °C - 560 °C |

| Conductivity | High values reported (up to 81 mS/cm) |

Exploration in Biocompatible Material Design for Emerging Technologies

The properties of certain this compound derivatives make them suitable for developing biocompatible materials for biomedical applications. chemimpex.com Their potential in this field stems from their structural tunability and interactions with biological components. nih.govresearchgate.net

Research has explored the use of these ionic liquids in drug delivery systems and tissue engineering. chemimpex.com For example, N-hexadecyl-N-methylpyrrolidinium bromide has been studied for its ability to form worm-like micelles, which are structures of interest for encapsulating and delivering therapeutic agents. plos.orgplos.org The formation and viscoelastic properties of these micelles can be finely tuned by adjusting temperature and the concentration of co-surfactants, offering a controlled release mechanism. plos.orgplos.org

Furthermore, the antimicrobial properties of certain long-chain pyrrolidinium bromides have been investigated. Studies have shown that ionic liquids like 1-dodecyl-1-methylpyrrolidinium bromide exhibit synergistic activity with antibiotics such as colistin (B93849) against multi-drug resistant Gram-negative bacteria like Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii. nih.gov This suggests potential applications in creating antimicrobial coatings or materials to combat infections. nih.gov The unique ability of these compounds to interact with and disrupt bacterial membranes while showing no hemolytic activity in synergistic combinations points to their promise in developing new biocompatible antimicrobial technologies. nih.gov

| C16MPBr Concentration | Co-surfactant (SL) Concentration | Zero-shear viscosity (η0) [Pa·s] | Plateau modulus (G0) [Pa] | Relaxation time (τR) [s] |

|---|---|---|---|---|

| 70 mM | 25 mM | 0.12 | 0.28 | 0.43 |

| 70 mM | 30 mM | 1.18 | 1.12 | 1.05 |

| 70 mM | 35 mM | 1.32 | 1.25 | 1.06 |

| 70 mM | 40 mM | 1.01 | 1.08 | 0.94 |

SL: Sodium laurate

Electrochemical Engineering and Energy Storage Applications of Methylpyrrolidinium Bromide Electrolytes

Utilization as Electrolytes in Advanced Battery Systems (e.g., Lithium-Ion, Zinc-Bromine Flow Batteries)

Methylpyrrolidinium-based ionic liquids are considered promising electrolytes for next-generation lithium-ion batteries (LIBs) due to their non-flammability, high thermal stability, and wide electrochemical window. mdpi.comresearchgate.netmdpi.com For instance, N-methyl-N-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide ([C3C1Pyrr][TFSI]) is a well-studied ionic liquid for this purpose. mdpi.com When mixed with lithium salts like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), these ionic liquids can function as the electrolyte, facilitating ion transport between the battery's electrodes. mdpi.com Research has shown that optimizing the concentration of the ionic liquid and the lithium salt is crucial for achieving desirable properties such as non-flammability, high thermal stability, a wide electrochemical window (up to 4.8 V), and low viscosity and resistance. researchgate.net

In the context of zinc-bromine flow batteries (ZBFBs), 1-Ethyl-1-methylpyrrolidinium (B14711122) bromide is conventionally used. scientificlabs.co.uksigmaaldrich.com ZBFBs are a type of hybrid redox flow battery where energy is stored by plating metallic zinc on the anode during charging. mdpi.comnih.gov The electrolyte in these batteries is typically an aqueous solution of zinc bromide. nih.govgoogle.com Methylpyrrolidinium bromide is added to this electrolyte, often in combination with supporting salts. google.com

Function as Bromine-Sequestering Agents in Redox Flow Batteries

A key role of this compound in zinc-bromine and other bromine-based redox flow batteries is to act as a bromine-sequestering agent (BSA), also referred to as a bromine complexing agent (BCA). scientificlabs.co.ukmdpi.comnih.gov During the charging of a ZBFB, bromide ions are oxidized to bromine at the positive electrode. nih.govsemanticscholar.org Bromine has limited solubility in the aqueous electrolyte and is volatile. mdpi.comsemanticscholar.org

To mitigate issues associated with free bromine, such as self-discharge and safety hazards, quaternary ammonium (B1175870) compounds like 1-ethyl-1-methylpyrrolidinium bromide are introduced. mdpi.comdntb.gov.uaresearchgate.net These agents form a complex with the generated bromine, creating a dense, oily liquid phase that is immiscible with the aqueous electrolyte and settles at the bottom of the electrolyte tank. mdpi.comnih.govsemanticscholar.org This process effectively "sequesters" the bromine, enhancing the safety and efficiency of the battery. mdpi.com The molar ratio between the complexing agent and the zinc bromide active material is an important parameter, with a common ratio being approximately 1:3. mdpi.comnih.gov

Influence on Zinc Electrodeposition and Electrodissolution Mechanisms

The presence of this compound in the electrolyte significantly influences the electrodeposition and electrodissolution of zinc at the anode of a ZBFB. The addition of additives to the electrolyte is a known strategy to control zinc deposition and suppress the formation of dendrites—tree-like structures that can cause short circuits. atotech.comoaepublish.comrsc.org

Studies have shown that 1-Ethyl-1-methylpyrrolidinium bromide can lead to more uniform and compact zinc deposits. rsc.orgresearchgate.net This is attributed to the formation of an electrostatic shield by the 1-Ethyl-1-methylpyrrolidinium cations around the zinc dendrites during the charging process. researchgate.net This shielding effect helps to prevent the growth of dendrites and promotes a more even deposition of zinc. researchgate.net Furthermore, the diffusion of the this compound on the surface of the electrodeposited zinc can alter the surface morphology, leading to improved reversibility and activity of the redox reactions. researchgate.net The chemical structure of the sequestering agent has a strong relationship with the crystallinity of the zinc electrodeposits. rsc.org

Mechanisms of Ion Transport Facilitation in Electrochemical Cells

In ionic liquid electrolytes, such as those based on this compound, ion transport deviates from the classical theories developed for dilute electrolytes. rsc.orgchemrxiv.org Due to the high concentration of ions, ion-ion interactions play a significant role. rsc.orgchemrxiv.org The transport of ions in these systems is a complex process that can involve several mechanisms.

Data-centric studies and machine learning models are being employed to understand these complex transport phenomena. rsc.orgchemrxiv.org It has been found that a modified Arrhenius model can describe the structure-driven ion transport in these correlated electrolytes. rsc.orgchemrxiv.org In lithium salt-doped ionic liquids, lithium ions can move through a combination of structural diffusion, vehicular diffusion (where the ion moves with its solvation shell), and a hopping mechanism. nih.gov The addition of polymers to create gel electrolytes can impact ion transport, with conductivity being highly dependent on the polymer content. electrochem.org In some cases, the movement of the ionic liquid within the gel is not significantly impeded by the polymer up to a certain concentration, and the decrease in conductivity is primarily due to the reduced concentration of charge carriers. electrochem.org In polybromide ionic liquids, fast mass transport of redox species is enabled by a hopping mechanism through the polybromide chain network. aip.org

Catalytic Roles and Reaction Media Facilitation by Methylpyrrolidinium Bromide

Application as Catalysts and Co-Catalysts in Diverse Chemical Transformations

Pyrrolidinium-based ionic liquids, including N-methylpyrrolidinium bromide and its functionalized analogues, are recognized for their potential as catalysts and co-catalysts in several key organic reactions. Their catalytic activity often stems from the ability of the pyrrolidinium (B1226570) cation to act as a Lewis acid or to form hydrogen bonds, thereby activating substrates. These compounds have been explored in reactions such as Michael additions, aldol condensations, and Knoevenagel condensations.

In the realm of asymmetric synthesis, chiral pyrrolidine-based structures are fundamental as organocatalysts. While simple N-methylpyrrolidinium bromide is not chiral, its derivatives are often employed as co-catalysts to enhance enantioselectivity. For instance, in asymmetric Michael additions, chiral pyrrolidine-based catalysts facilitate the reaction via the formation of a chiral enamine intermediate, with the stereochemical outcome influenced by the catalyst's structure. Similarly, in aldol reactions, these catalysts can promote the formation of carbon-carbon bonds with high stereocontrol.

The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration, can also be facilitated by pyrrolidinium-based catalysts. Their basicity and ability to activate the methylene group are key to their catalytic efficacy in these transformations.

Table 1: Catalytic Applications of Pyrrolidinium Bromide Derivatives in Organic Synthesis

| Reaction Type | Catalyst/Co-catalyst | Reactants | Product | Key Findings |

| Michael Addition | Chiral Pyrrolidine-based Hybrid Material | Propanal and β-nitrostyrene | Michael adduct | Good asymmetric catalytic performance with high stereocontrol. |

| Aldol Condensation | Functionalized Quaternary Ammonium (B1175870) Ionic Liquids with Pyrrolidine Units | Aromatic aldehydes and acetone | β-hydroxy ketones | Efficient catalysis, especially with microwave assistance, and catalyst recyclability. |

| Knoevenagel Condensation | Pyrrolidine | p-methoxybenzaldehyde and Thiazolidine-2,4-dione | Glitazone intermediate | Pyrrolidine showed higher conversion rates compared to piperidine. |

Efficacy in Facilitating Direct Transesterification Reactions for Biodiesel Conversion

Methylpyrrolidinium bromide derivatives have demonstrated significant efficacy as catalysts in the direct transesterification of lipids for biodiesel production. A notable study investigated the use of 1-butyl-1-methylpyrrolidinium (B1250683) bromide as a catalyst for the conversion of dried Chlorella vulgaris microalgae into fatty acid methyl esters (FAME), the primary component of biodiesel. nih.gov

This research highlighted the potential of pyrrolidinium-based ionic liquids as environmentally benign catalysts, offering an alternative to conventional acid and base catalysts that can be corrosive and produce significant wastewater. The study compared the catalytic performance of a monocationic ionic liquid, 1-butyl-1-methylpyrrolidinium bromide, with a dicationic analogue under microwave irradiation. nih.gov

The results indicated that while the dicationic ionic liquid showed superior performance, 1-butyl-1-methylpyrrolidinium bromide was also an effective catalyst, achieving a significant FAME yield under optimized conditions. nih.gov The reaction parameters, including catalyst loading, reaction time, and temperature, were found to be crucial for maximizing the conversion efficiency. The study underscores the promise of this compound derivatives in developing more sustainable and efficient biodiesel production processes. nih.gov

Table 2: Performance of 1-butyl-1-methylpyrrolidinium bromide in Direct Transesterification of Chlorella vulgaris

| Parameter | Optimized Condition | FAME Yield (mg/g%) |

| Catalyst | 1-butyl-1-methylpyrrolidinium bromide | 74.3 |

| Catalyst Loading | 3.5 wt% | 74.3 |

| Reaction Time | 20 min | 74.3 |

| Reaction Temperature | 60 °C | 74.3 |

Data sourced from a study on biodiesel conversion from Chlorella vulgaris. nih.gov

Environmental Considerations and Green Chemistry Paradigms Involving Methylpyrrolidinium Bromide

Assessment as Environmentally Benign Solvent Alternatives

The classification of ionic liquids as "green solvents" necessitates a thorough evaluation of their environmental impact and toxicity. Research into methylpyrrolidinium bromide derivatives has shown a varied toxicological profile, suggesting that their environmental benignity is not absolute but rather dependent on their specific chemical structure.

In a study investigating the ecotoxicity of several ionic liquids on the green microalga Selenastrum capricornutum, 1-butyl-1-methylpyrrolidinium (B1250683) bromide was identified as the least toxic among the tested ionic liquids. nih.govscispace.com Its toxicity level was found to be comparable to that of the conventional organic solvent dimethylformamide. nih.govscispace.com While ionic liquids are often considered green solvents due to their low volatility, studies have indicated that their general toxicity can be two to four orders of magnitude greater than that of common organic solvents. nih.gov

The potential for reduced environmental impact compared to traditional organic solvents is a key driver for exploring the use of compounds like N-Ethyl-N-methylpyrrolidinium bromide in green chemistry applications. cymitquimica.com Their low volatility and thermal stability are advantageous properties for creating more sustainable industrial processes. cymitquimica.com

Table 1: Comparative Ecotoxicity of 1-butyl-1-methylpyrrolidinium bromide

| Compound | Organism | Toxicity Level Comparison | Reference |

|---|---|---|---|

| 1-butyl-1-methylpyrrolidinium bromide | Selenastrum capricornutum (microalga) | Least toxic among tested ionic liquids | nih.govscispace.com |

| 1-butyl-1-methylpyrrolidinium bromide | Selenastrum capricornutum (microalga) | Similar to dimethylformamide | nih.govscispace.com |

| Ionic Liquids (General) | Not Specified | 2 to 4 orders of magnitude greater than some organic solvents | nih.gov |

Investigation of Nitrosamine Formation Potential in Disinfected Aqueous Environments

A significant environmental concern for nitrogen-containing compounds is their potential to act as precursors for the formation of N-nitrosamines, a class of probable human carcinogens, during water disinfection processes. researchgate.net The reaction of certain amine-based compounds with disinfectants like monochloramine can lead to the formation of these harmful disinfection byproducts (DBPs). researchgate.net

Research has been conducted to assess the N-nitrosamine formation potential of specific ionic liquids, including 1-ethyl-1-methylpyrrolidinium (B14711122) bromide (EMPyrBr), when they enter surface waters that undergo disinfection. researchgate.netualberta.ca A study evaluated the reaction of EMPyrBr with pre-formed monochloramine under various laboratory conditions. The results indicated that at a low concentration of the ionic liquid (250 μmol/L), the yield of N-nitrosopyrrolidine (NPyr) increased as the dose of monochloramine increased. researchgate.net

The findings underscore the importance of preventing the release of such ionic liquids into water bodies to avoid the secondary impact of forming carcinogenic byproducts in drinking water. researchgate.net

Table 2: N-Nitrosamine Formation from 1-ethyl-1-methylpyrrolidinium bromide (EMPyrBr)

| Ionic Liquid | Reactant | Resulting Nitrosamine | Maximum Yield (ng/mg) | Reference |

|---|---|---|---|---|

| 1-ethyl-1-methylpyrrolidinium bromide (EMPyrBr) | Monochloramine | N-nitrosopyrrolidine (NPyr) | 8.6 ± 0.8 | researchgate.net |

Research into Corrosion Inhibition Properties for Metallic Substrates

In the context of green chemistry, finding effective and environmentally safer corrosion inhibitors is a significant goal. This compound derivatives have demonstrated considerable potential in this area, particularly for protecting metals in acidic environments. unizik.edu.ngunizik.edu.ng

One study investigated the anti-corrosion properties of 1-butyl-1-methylpyrrolidinium bromide ([BMPyr]Br) for aluminum in a 1M hydrochloric acid (HCl) solution. unizik.edu.ngunizik.edu.ng The research employed weight loss, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization (PDP) methods to evaluate its effectiveness. The results revealed an impressive corrosion inhibition performance, with the highest efficiency reaching 91.75% as determined by the weight loss method at a concentration of 45x10⁻⁴M at 313K. unizik.edu.ngunizik.edu.ng The study suggested that [BMPyr]Br functions as a mixed-type inhibitor, meaning it affects both the anodic and cathodic corrosion reactions. unizik.edu.ngunizik.edu.ng The inhibitor's effectiveness is attributed to the adsorption of the ionic liquid molecules onto the metal surface, forming a protective layer. unizik.edu.ng

Table 3: Corrosion Inhibition Efficiency of 1-butyl-1-methylpyrrolidinium bromide ([BMPyr]Br) on Aluminum in 1M HCl

| Measurement Technique | Inhibitor Concentration (M) | Temperature (K) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| Weight Loss (WL) | 45x10⁻⁴ | 313 | 91.75 | unizik.edu.ngunizik.edu.ng |

| Electrochemical Impedance Spectroscopy (EIS) | 45x10⁻⁴ | 313 | 80.2 | unizik.edu.ngunizik.edu.ng |

| Potentiodynamic Polarization (PDP) | 45x10⁻⁴ | 313 | 89.99 | unizik.edu.ngunizik.edu.ng |

Computational Chemistry and Theoretical Modeling of Methylpyrrolidinium Bromide Systems

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of methylpyrrolidinium bromide, DFT calculations can elucidate the fundamental aspects of its chemical nature, including the distribution of electrons, the nature of the cation-anion interactions, and its reactivity.

DFT studies on similar pyrrolidinium-based ionic liquids have revealed that the introduction of different functional groups to the cation can influence the anion-cation interactions. These interactions are key to understanding the properties of the ionic liquid. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity.

In systems with bromide anions, DFT simulations have shown that cation-anion interactions are significant and can be influenced by the structure of the cation. For instance, the introduction of an ether group into an imidazolium cation was found to increase anion-cation interactions, resulting in a lower HOMO-LUMO energy gap (Egap) and shorter average hydrogen bond lengths when paired with bromide. While this study was not on this compound specifically, it highlights the type of insights DFT can provide.

The reactivity of this compound can be further understood by analyzing various DFT-based descriptors. These descriptors, such as Fukui functions, can predict the most likely sites for nucleophilic, electrophilic, and radical attacks, offering a detailed picture of the molecule's reactive behavior. The molecular electrostatic potential (MEP) map is another useful tool derived from DFT calculations, which visualizes the charge distribution and allows for the prediction of sites for electrophilic and nucleophilic attack. For instance, in a related compound, the oxygen atom of a carbonyl group appeared as an intense red region on the MEP map, indicating a high electron density and a likely site for electrophilic attack researchgate.net.

Table 1: Key Parameters from DFT Investigations of a Related Ionic Liquid System

| Parameter | Description | Significance |

| HOMO-LUMO Gap (Egap) | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. |

| Interaction Energy (ΔE) | The energy change when the cation and anion are brought together from infinite separation. | A more negative value indicates stronger interaction between the cation and anion. |

| Average Hydrogen Bond Length | The average distance between the hydrogen atom on the cation and the anion. | Shorter bond lengths typically signify stronger hydrogen bonding interactions. |

| Fukui Functions | Descriptors that indicate the propensity of each atom in a molecule to accept or donate an electron. | Helps in predicting the regioselectivity of chemical reactions. |

| Molecular Electrostatic Potential (MEP) | A color-coded map of the electrostatic potential on the electron density surface of a molecule. | Visualizes regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack. |

Note: The data in this table is illustrative of the types of parameters obtained from DFT studies on ionic liquids and is not specific to this compound due to the lack of available data for this specific compound.

Molecular Dynamics (MD) Simulations for Understanding Interfacial and Bulk Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For this compound, MD simulations can provide a detailed understanding of its behavior in both the bulk liquid phase and at interfaces with other materials, such as electrodes.

In the bulk phase, MD simulations can reveal the local structure and dynamics of the ions. These simulations can predict important physical properties like density, viscosity, and ionic conductivity. Studies on various ionic liquids have shown that the choice of force field is crucial for accurately predicting these properties. For pyrrolidinium-based ionic liquids, force fields have been specifically refined to better reproduce experimental data.

At interfaces, MD simulations offer valuable insights into the formation of the electrical double layer (EDL), which is critical for applications in energy storage devices like batteries and supercapacitors. Research on pyrrolidinium-based ionic liquids at graphene interfaces has shown that these systems tend to form more layered structures compared to imidazolium-based systems. rsc.org The orientation of the pyrrolidinium (B1226570) cations at the interface is also a key factor, with studies indicating a preference for the pyrrolidinium rings to lie parallel to the electrode surface. rsc.org

Simulations of pyrrolidinium and imidazolium ionic liquids at charged graphene interfaces have revealed distinct behaviors. For instance, near a negatively charged graphene surface, the pyrrolidinium system exhibits a quasi-hexagonal surface configuration of the cations, while imidazolium systems show linearly arranged groups of cations. rsc.org This difference in interfacial structuring can significantly impact the performance of electrochemical devices.

Table 2: Insights from MD Simulations of Pyrrolidinium-Based Ionic Liquids

| Property | Observation | Implication |

| Bulk Structure | Ions exhibit local ordering and form a complex, interconnected network. | Influences macroscopic properties such as viscosity and conductivity. |

| Interfacial Layering | Pyrrolidinium-based systems show a more pronounced layered structure at interfaces compared to imidazolium systems. rsc.org | Affects the capacitance and energy storage capabilities of electrochemical devices. |

| Cation Orientation at Interface | Pyrrolidinium rings tend to orient parallel to the surface of a charged electrode. rsc.org | Influences the packing density and structure of the electrical double layer. |

| Surface Configuration | At negatively charged surfaces, pyrrolidinium cations can form a quasi-hexagonal arrangement. rsc.org | Impacts the charge storage mechanism and efficiency at the electrode-electrolyte interface. |

Note: The findings in this table are based on studies of similar pyrrolidinium-based ionic liquids and provide an expected framework for the behavior of this compound.

Advanced Spectroscopic and Analytical Characterization Techniques for Methylpyrrolidinium Bromide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural determination of organic compounds, including ionic liquids like Methylpyrrolidinium bromide. microbenotes.com By analyzing the chemical shifts (δ), coupling constants (J), and signal integrals, the precise arrangement of atoms within the molecule can be established. While specific NMR data for the simple this compound cation is not detailed in the provided research, analysis of closely related dicationic pyrrolidinium (B1226570) bromide compounds provides insight into the expected spectral features.

For instance, the ¹H and ¹³C NMR spectra of 1,1'-(propane-1,3-diyl)bis(1-methylpyrrolidinium) bromide and 1,1'-(octane-1,8-diyl)bis(1-methylpyrrolidinium) bromide, both containing the core N-methylpyrrolidinium structure, have been characterized. nih.gov The proton signals for the N-methyl group and the protons on the pyrrolidinium ring are key identifiers.

Key Research Findings: In a study of dicationic pyrrolidinium bromides, ¹H NMR spectra recorded in deuterated methanol (CD₃OD) showed distinct signals for the different proton environments. nih.gov The protons on the nitrogen-adjacent carbons of the pyrrolidinium ring (NCH₂) typically appear as multiplets, as do the other ring protons (NCH₂CH₂ ). The methyl group protons (NCH₃) characteristically present as a sharp singlet. nih.gov Similarly, ¹³C NMR provides detailed information about the carbon skeleton. nih.gov

Below are representative chemical shift data for related N-methylpyrrolidinium compounds:

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Dicationic Pyrrolidinium Bromides in CD₃OD

| Compound | Nucleus | Functional Group | Chemical Shift (δ, ppm) |

|---|---|---|---|

| 1,1'-(propane-1,3-diyl)bis(1-methylpyrrolidinium) bromide nih.gov | ¹H | NCH₂ (pyrrolidinium) | 3.66 (m) |

| NCH₃ | 3.20 (s) | ||

| NCH₂CH₂ (pyrrolidinium) | 2.28 (m) | ||

| ¹³C | NCH₃ | 49.5 | |

| 1,1'-(octane-1,8-diyl)bis(1-methylpyrrolidinium) bromide nih.gov | ¹H | NCH₂ (pyrrolidinium) | 3.58 (m) |

| NCH₃ | 3.11 (s) | ||

| NCH₂CH₂ (pyrrolidinium) | 2.24 (m) | ||

| ¹³C | NCH₃ | 48.9 |

These data illustrate the typical chemical shift regions for the N-methylpyrrolidinium moiety, which are critical for confirming the structure of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govnih.gov Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. nih.gov For this compound, FTIR analysis is used to confirm the presence of C-H, C-N, and other characteristic bonds within the pyrrolidinium ring structure.

Key Research Findings: The FTIR spectra of pyrrolidinium-based ionic liquids exhibit several characteristic absorption bands. nih.gov The C-H stretching vibrations of the alkyl groups (methyl and methylene) on the pyrrolidinium ring are typically observed in the 2800-3000 cm⁻¹ region. nih.gov Other vibrations, such as C-H bending and C-N stretching, appear in the fingerprint region (below 1500 cm⁻¹). nih.govresearchgate.net

The table below summarizes the characteristic FTIR absorption bands observed for related dicationic pyrrolidinium bromide compounds.

Table 2: Characteristic FTIR Absorption Bands for Dicationic Pyrrolidinium Bromides

| Compound | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| 1,1'-(propane-1,3-diyl)bis(1-methylpyrrolidinium) bromide nih.gov | 3001 | C-H Stretch |

| 2959, 2888 | Aliphatic C-H Stretch | |

| 1456, 1420 | C-H Bend | |

| 999, 930 | Ring Vibrations | |

| 1,1'-(octane-1,8-diyl)bis(1-methylpyrrolidinium) bromide nih.gov | 3008 | C-H Stretch |

| 2937, 2856 | Aliphatic C-H Stretch | |

| 1473, 1455 | C-H Bend | |

| 1000, 956 | Ring Vibrations |

These spectral data are instrumental in verifying the integrity of the pyrrolidinium cation's functional groups during synthesis and subsequent applications.

Mass Spectrometry (ESI-MS) for Molecular Weight and Purity Assessment

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of ionic compounds like this compound. asianpubs.org It allows for the precise determination of the molecular weight of the cation and can be used to assess the purity of the sample. asianpubs.org In ESI-MS, the sample is ionized directly from solution, which preserves the ionic nature of the compound and minimizes fragmentation.

Key Research Findings: In the positive ion mode, ESI-MS of a pyrrolidinium bromide salt will show a prominent peak corresponding to the mass-to-charge ratio (m/z) of the N-methylpyrrolidinium cation. For dicationic species, the charge state (z) is 2, and the m/z value corresponds to half the molecular weight of the dication. nih.gov The high resolution of mass spectrometry allows for the confirmation of the elemental composition of the ion.

The table below shows the calculated and found m/z values for the cations of related dicationic pyrrolidinium bromides, demonstrating the accuracy of the ESI-MS technique.

Table 3: ESI-MS Data for Dicationic Pyrrolidinium Cations

| Cation | Formula | Calculated m/z (z=2) | Found m/z (z=2) | Reference |

|---|---|---|---|---|

| [C₃Mpyrr₂]²⁺ | [C₁₃H₂₈N₂]²⁺ | 106.1121 | 106.1126 | nih.gov |

| [C₈Mpyrr₂]²⁺ | [C₁₈H₃₈N₂]²⁺ | 141.1512 | 141.1514 | nih.gov |

This technique is vital for confirming the successful synthesis of the target compound and for identifying potential impurities.

Electron Microscopy (Cryo-TEM, SEM) for Morphological and Microstructural Characterization

Electron microscopy techniques, such as Cryogenic Transmission Electron Microscopy (Cryo-TEM) and Scanning Electron Microscopy (SEM), are indispensable for visualizing the nanostructure and morphology of materials. nih.govnih.govresearchgate.net Cryo-TEM allows for the imaging of samples in their native, hydrated state by flash-freezing them, which preserves delicate structures. nih.govyoutube.com SEM provides high-resolution images of the surface topography of solid samples. researchgate.net

For a compound like this compound, which is typically a powder at room temperature, SEM would be used to characterize particle size, shape, and surface texture. If dispersed in a liquid or forming self-assembled structures, Cryo-TEM would be the method of choice to study its aggregation behavior or the morphology of resulting complexes at the nanoscale. nih.gov While specific electron microscopy studies on this compound were not found, these techniques are routinely applied to characterize related materials, such as polycrystalline perovskite pellets, where SEM is used to assess microstructure and density. ucl.ac.ukmdpi.com

Rheological Measurements for Viscoelastic Property Determination

Rheology is the study of the flow of matter, primarily in a liquid state but also as 'soft solids' or solids under conditions in which they respond with plastic flow rather than deforming elastically in response to an applied force. For a powdered solid like this compound, powder rheology is used to quantify its flow characteristics. Techniques like those employed by a powder rheometer can determine properties such as bulk density, compressibility, cohesion, and flowability. mdpi.com

These measurements are critical in pharmaceutical and material science applications where powder handling and processing are key steps. For example, parameters like Basic Flowability Energy (BFE) and Specific Energy (SE) can be determined to understand how the powder will behave in hoppers, feeders, and tablet presses. mdpi.com Although specific rheological data for this compound are not available in the provided sources, these standard techniques would be employed to characterize its bulk powder properties.

Conductance Measurements for Ionic Mobility and Association Studies

As an ionic compound, this compound in solution dissociates into a methylpyrrolidinium cation and a bromide anion. Conductance measurements are a fundamental method for studying the behavior of these ions in solution. The molar conductivity of a solution is related to the number of ions, their charge, and their mobility.

By measuring conductance as a function of concentration, one can gain insights into ion-ion and ion-solvent interactions. These studies are crucial for applications where ionic transport is important, such as in electrolytes for batteries or other electrochemical devices. For instance, research on related N-alkyl-N-methylpyrrolidinium bromide compounds has shown that the specific conductivity of the electrolyte is a key parameter in their performance as complexing agents in flow batteries. semanticscholar.org Such studies help in understanding how the structure of the cation affects the mobility and association of ions in solution.

X-ray Diffraction for Crystallographic Studies of Related Complexes

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic structure of a crystalline solid. ucl.ac.ukmdpi.com By analyzing the diffraction pattern produced when X-rays pass through a single crystal, the precise positions of atoms in the crystal lattice, bond lengths, and bond angles can be determined.

While a crystal structure for simple this compound is not described in the search results, XRD studies on related organic bromide salts provide valuable comparative information. For example, the crystal structures of fenpiverinium bromide and 4-[(benzylamino)carbonyl]-1-methylpyridinium bromide hemihydrate have been elucidated by single-crystal XRD. mdpi.comnih.gov These studies reveal detailed information about the conformation of the organic cation and the nature of the intermolecular interactions, such as N-H···Br and C-H···Br hydrogen bonds, which dictate the crystal packing. mdpi.comnih.gov Such analyses are fundamental to understanding the solid-state properties of these materials.

Future Research Directions and Emerging Areas for Methylpyrrolidinium Bromide Compounds

Design and Synthesis of Novel Pyrrolidinium (B1226570) Bromide Derivatives with Tailored Functionalities

The versatility of the pyrrolidinium cation provides a robust scaffold for designing new ionic liquids (ILs) with customized physicochemical properties. Future research will concentrate on the strategic modification of the methylpyrrolidinium bromide structure to achieve targeted functionalities. The ability to functionalize the structure of ILs is a key advantage, allowing for the design of specific structures to meet the demands of a particular application. nih.gov

One promising avenue is the synthesis of dicationic ionic liquids, where two pyrrolidinium rings are connected by a linker chain. nih.gov Research has shown that varying the length of this linker and the size of the aliphatic ring can significantly influence the thermal and solubility properties of the resulting bromide compounds. nih.gov For instance, dicationic pyrrolidinium bromides with different linker chains (e.g., propane-1,3-diyl vs. octane-1,8-diyl) have been synthesized and shown to have distinct thermal characteristics. nih.gov This design approach allows for fine-tuning properties like melting point and thermal stability, which are critical for applications ranging from electrolytes to catalysts. nih.gov

Another key area is the development of derivatives to enhance performance in specific applications, such as organic ionic plastic crystals (OIPCs) for solid-state electrolytes. chemrxiv.org By modifying the alkyl substituents on the pyrrolidinium cation, researchers can influence properties like ionic conductivity. chemrxiv.org For example, the synthesis of compounds like N-isobutyl-N-methylpyrrolidinium bromide serves as a precursor to creating new ionic liquids with different anions, which have demonstrated high ionic conductivity. chemrxiv.org A major future challenge is the creation of novel OIPCs with specific crystal structures, such as the NaCl-type, which could lead to materials with superior conductivity. chemrxiv.org

The general procedure for synthesizing these novel derivatives often involves the reaction of N-methylpyrrolidine with a suitable dibromoalkane in a solvent like acetonitrile (B52724), followed by purification. nih.gov

Table 1: Examples of Synthesized Dicationic Pyrrolidinium Bromide Derivatives

| Compound Name | Cation Structure | Linker Chain |

| 1,1'-(propane-1,3-diyl)bis(1-methylpyrrolidinium) bromide | Dicationic Pyrrolidinium | Propane-1,3-diyl |

| 1,1'-(octane-1,8-diyl)bis(1-methylpyrrolidinium) bromide | Dicationic Pyrrolidinium | Octane-1,8-diyl |

This table showcases examples of how the core pyrrolidinium structure can be modified to create dicationic derivatives with varying linker lengths, affecting their physical properties. nih.gov

Exploration of Synergistic Effects in Hybrid Material Systems

The integration of this compound and its derivatives into hybrid material systems is an emerging research area focused on leveraging synergistic effects. This involves combining the ionic liquid with other materials, such as polymers or inorganic nanoparticles, to create composites with enhanced properties that surpass those of the individual components. chemrxiv.orgrsc.org

In the context of electrolytes for batteries, future work includes the development of composite materials that combine the advantages of organic species (lightweight, processable) with those of inorganic materials (improved Li+ transport). chemrxiv.org Research into organic mixed ionic-electronic conductors (OMIECs) has demonstrated that blending different components can lead to synergistic enhancements in capacitance and mobility. rsc.org Applying this concept, hybrid systems incorporating pyrrolidinium bromide could be designed for advanced sensing applications and innovative electronic devices. rsc.org

The creation of these hybrid materials involves dispersing inorganic nanoparticles or blending polymers within a pyrrolidinium bromide-based matrix. The resulting material's performance is highly dependent on the microstructure and the interactions at the interface between the different components. rsc.org Understanding and controlling this morphology is crucial for unlocking the full potential of these synergistic effects. Future studies will likely focus on characterizing these interfaces and elucidating how they contribute to improved ionic transport, thermal stability, and mechanical strength.

Deepening Mechanistic Insights into Complex Chemical and Electrochemical Processes

A fundamental understanding of the chemical and electrochemical processes involving this compound is critical for optimizing its performance in applications like zinc/bromine flow batteries and other electrochemical systems. sigmaaldrich.com Future research will focus on gaining deeper mechanistic insights into the reactions of the bromide ion at electrode surfaces.

The electrochemical oxidation of bromide is a multi-step process that is more complex than a simple electron transfer. researchgate.net Studies in various solvents have revealed that the process involves the initial oxidation of two bromide ions to form bromine (Br₂), which is then followed by a homogenous chemical reaction with another bromide ion to form the tribromide anion (Br₃⁻). researchgate.net

Reaction Mechanism of Bromide Oxidation:

Heterogeneous Electron Transfer: 2Br⁻ → Br₂ + 2e⁻

Homogeneous Chemical Reaction: Br₂ + Br⁻ ⇌ Br₃⁻

At higher potentials, the tribromide anion can be further oxidized, leading to a second anodic wave in voltammetric studies. researchgate.net The stability of the tribromide intermediate and the kinetics of the electron transfer steps are significantly influenced by the solvent environment. researchgate.net For example, the equilibrium constant for the formation of tribromide is vastly different in ionic liquids compared to conventional organic solvents like acetonitrile. researchgate.net

Future investigations will likely employ advanced electrochemical techniques and computational simulations to further dissect these reaction pathways. researchgate.net Key research questions include identifying the rate-determining steps, understanding the role of the pyrrolidinium cation in the electrochemical double layer, and determining how the electrode material influences the reaction kinetics. researchgate.net This deeper mechanistic knowledge is essential for designing more efficient and durable electrochemical devices based on the bromide/bromine redox couple. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.